N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea
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Overview
Description
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole, 3-bromoethylbenzene, 5-chloro-2-methoxyaniline, and isocyanates.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Activity: Shows promise in inhibiting the growth of cancer cells by interfering with cell division and inducing apoptosis.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the urea linkage allows for hydrogen bonding with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-chlorophenyl)urea
- N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-bromo-2-methoxyphenyl)urea
Uniqueness
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea is unique due to the specific substitution pattern on the phenyl rings, which can significantly influence its biological activity and binding affinity to targets. The presence of both chloro and methoxy groups provides a distinct electronic environment that can enhance its interaction with biological molecules compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(5-chloro-2-methoxyphenyl)urea, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN6O4/c22-14-4-1-12(2-5-14)15-8-16-21(29)27(23-10-28(16)25-15)9-19-24-20(26-32-19)13-3-6-17-18(7-13)31-11-30-17/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVGACRBGAXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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